Menabitan hydrochloride

Beschreibung

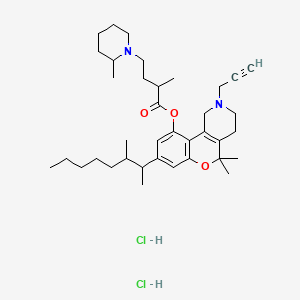

Menabitan hydrochloride (SP-204 dihydrochloride) is the dihydrochloride salt form of Menabitan, a synthetic compound classified as a phosphodiesterase 9 (PDE9) inhibitor. Its IUPAC name is (±)-8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-[1]benzopyrano-[4,3-c]pyridin-10-yl α,2-dimethyl-1-piperidinebutyrate dihydrochloride .

Mechanism of Action: this compound selectively inhibits PDE9, an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). By blocking PDE9, it increases intracellular cGMP levels, modulating pain pathways and exhibiting analgesic effects.

Eigenschaften

CAS-Nummer |

58019-50-4 |

|---|---|

Molekularformel |

C37H58Cl2N2O3 |

Molekulargewicht |

649.8 g/mol |

IUPAC-Name |

[5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 2-methyl-4-(2-methylpiperidin-1-yl)butanoate;dihydrochloride |

InChI |

InChI=1S/C37H56N2O3.2ClH/c1-9-11-12-15-26(3)29(6)30-23-33(41-36(40)27(4)17-22-39-20-14-13-16-28(39)5)35-31-25-38(19-10-2)21-18-32(31)37(7,8)42-34(35)24-30;;/h2,23-24,26-29H,9,11-22,25H2,1,3-8H3;2*1H |

InChI-Schlüssel |

VYBDZIGAEAYRMM-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |

Kanonische SMILES |

CCCCCC(C)C(C)C1=CC2=C(C3=C(CCN(C3)CC#C)C(O2)(C)C)C(=C1)OC(=O)C(C)CCN4CCCCC4C.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Menabitanhydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die Addition von funktionellen Gruppen. . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen zur Verbesserung der Ausbeute und Reinheit umfassen, wie z. B. die Kontrolle von Temperatur, Druck und die Verwendung von Katalysatoren.

Analyse Chemischer Reaktionen

Menabitanhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann an der Prop-2-inyl-Gruppe auftreten, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können das Chromeno[4,3-c]pyridin-Gerüst angreifen, wodurch möglicherweise seine pharmakologischen Eigenschaften verändert werden.

Substitution: Substitutionsreaktionen können am Stickstoffatom auftreten und zur Bildung verschiedener Analoga führen.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Menabitanhydrochlorid entfaltet seine Wirkung, indem es als potenter Agonist an Cannabinoid-Rezeptoren wirkt, insbesondere an den CB1- und CB2-Rezeptoren. Nach der Bindung an diese Rezeptoren moduliert es verschiedene Signalwege, was zu Veränderungen der zellulären Aktivität und der Neurotransmitterfreisetzung führt. Dieser Mechanismus ähnelt dem von natürlichen Cannabinoiden wie Tetrahydrocannabinol, aber die einzigartige Struktur von Menabitanhydrochlorid ermöglicht unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften.

Wirkmechanismus

Menabitan hydrochloride exerts its effects by acting as a potent agonist at cannabinoid receptors, particularly the CB1 and CB2 receptors . Upon binding to these receptors, it modulates various signaling pathways, leading to changes in cellular activity and neurotransmitter release. This mechanism is similar to that of natural cannabinoids like tetrahydrocannabinol, but this compound’s unique structure allows for different pharmacokinetic and pharmacodynamic properties .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Analgesic Efficacy: Demonstrated non-opioid analgesic activity in preclinical models.

Comparison with Similar Non-Opioid Analgesic Compounds

Mechanism-Based Comparison

Below is a detailed comparison of Menabitan hydrochloride with other non-opioid analgesics, focusing on molecular targets, mechanisms, and clinical indications:

Key Differentiators of this compound

- PDE9 Specificity: Unlike TRPV1 agonists (e.g., Vocacapsaicin) or calcium channel blockers (e.g., Ziconotide), Menabitan targets PDE9, offering a novel pathway for pain modulation.

- Dual Therapeutic Effects : Its ability to reduce IOP in glaucoma models distinguishes it from analgesics like SNC 80 or Flupirtine, which lack ocular activity .

- Safety Profile: As a non-opioid, it avoids risks of respiratory depression or addiction associated with μ-opioid agonists (e.g., AT-121) .

Biologische Aktivität

Menabitan hydrochloride, also known as SP-204, is a synthetic compound that acts as a potent agonist of cannabinoid receptors. Its chemical structure is related to natural cannabinoids, particularly tetrahydrocannabinol (THC), but features a longer and more branched side chain, along with a nitrogen substitution at the 9-position carbon. This compound has been studied primarily for its analgesic properties and potential therapeutic applications.

- IUPAC Name : [5,5-dimethyl-8-(3-methyloktan-2-il)-2-prop-2-inil-3,4-dihidro-1H-hromeno[4,3-c]piridin-10-il] 2-metil-4-(2-metilpiperidin-1-il)butanoat

- Molecular Formula : C₃₇H₅₆N₂O₃

- Molecular Weight : 576.85 g/mol

- CAS Number : 83784-21-8 (hydrochloride form: 58019-50-4)

Biological Activity

This compound has demonstrated significant biological activity, particularly in the context of pain management and neuropharmacology.

This compound exhibits its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). This action leads to various physiological responses, including:

- Analgesic Effects : Studies have shown that Menabitan can produce antinociceptive effects in both animal models and human trials, suggesting its potential as an effective pain reliever .

- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects, which may be beneficial in conditions like neurodegenerative diseases .

Case Studies and Experimental Data

- Analgesic Efficacy in Animal Models :

- Neurophysiological Studies :

- Intraocular Pressure Reduction :

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other known cannabinoid agonists:

| Compound | Analgesic Activity | Neuroprotective Effects | Intraocular Pressure Reduction |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| THC | High | High | No |

| CBD | Moderate | High | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.